molecular formula C15H21NO4 B1334051 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid CAS No. 284493-60-3

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid

Cat. No.: B1334051
CAS No.: 284493-60-3
M. Wt: 279.33 g/mol
InChI Key: MBWMIEZHOLGJBM-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino functionality, preventing unwanted reactions during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.

    Formation of the Propanoic Acid Derivative: The Boc-protected amino acid is then reacted with 4-methylbenzyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Oxidation and Reduction: The aromatic ring and other functional groups can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc group protects the amino functionality during chain elongation.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological Studies: It serves as a building block in the synthesis of biologically active molecules for research purposes.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted reactions. Upon removal of the Boc group under acidic conditions, the free amino group is available for further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
  • 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
  • 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethylphenyl)propanoic acid

Uniqueness

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWMIEZHOLGJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373554
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-60-3
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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